![molecular formula C11H10ClN5O B14140684 3-{(E)-[2-(5-amino-6-chloropyrimidin-4-yl)hydrazinylidene]methyl}phenol](/img/structure/B14140684.png)
3-{(E)-[2-(5-amino-6-chloropyrimidin-4-yl)hydrazinylidene]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{(E)-[2-(5-amino-6-chloropyrimidin-4-yl)hydrazinylidene]methyl}phenol is an organic compound with the molecular formula C11H10ClN5O This compound is characterized by the presence of a pyrimidine ring substituted with an amino and a chloro group, linked to a phenol group through a hydrazinylidene bridge
準備方法
The synthesis of 3-{(E)-[2-(5-amino-6-chloropyrimidin-4-yl)hydrazinylidene]methyl}phenol typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-4,6-dichloropyrimidine-5-carbaldehyde and 3-hydroxybenzaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide (NaOH) in ethanol or methanol as the solvent.
Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
化学反応の分析
3-{(E)-[2-(5-amino-6-chloropyrimidin-4-yl)hydrazinylidene]methyl}phenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution (SNAr) reactions due to the presence of the chloro group on the pyrimidine ring.
Oxidation and Reduction: The phenol group can participate in oxidation reactions, forming quinones, while the hydrazinylidene bridge can be reduced to hydrazine derivatives.
Condensation Reactions: The amino group on the pyrimidine ring can react with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-{(E)-[2-(5-amino-6-chloropyrimidin-4-yl)hydrazinylidene]methyl}phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 3-{(E)-[2-(5-amino-6-chloropyrimidin-4-yl)hydrazinylidene]methyl}phenol involves its interaction with various molecular targets:
類似化合物との比較
3-{(E)-[2-(5-amino-6-chloropyrimidin-4-yl)hydrazinylidene]methyl}phenol can be compared with other similar compounds such as:
2-amino-4,6-dichloropyrimidine: This compound is a precursor in the synthesis of this compound and shares similar reactivity.
6-chloropyrimidin-4-yl derivatives: These compounds have similar structural features and chemical properties, making them useful in similar applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrazinylidene bridge, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H10ClN5O |
|---|---|
分子量 |
263.68 g/mol |
IUPAC名 |
3-[(E)-[(5-amino-6-chloropyrimidin-4-yl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C11H10ClN5O/c12-10-9(13)11(15-6-14-10)17-16-5-7-2-1-3-8(18)4-7/h1-6,18H,13H2,(H,14,15,17)/b16-5+ |
InChIキー |
ASYHLWBMSJNFOC-FZSIALSZSA-N |
異性体SMILES |
C1=CC(=CC(=C1)O)/C=N/NC2=C(C(=NC=N2)Cl)N |
正規SMILES |
C1=CC(=CC(=C1)O)C=NNC2=C(C(=NC=N2)Cl)N |
溶解性 |
29.9 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


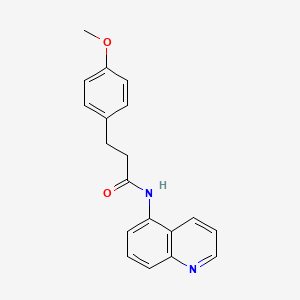
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2,4-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B14140618.png)
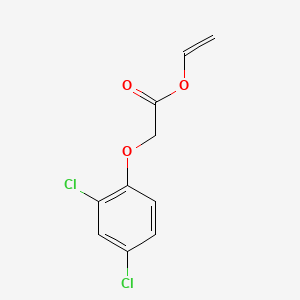
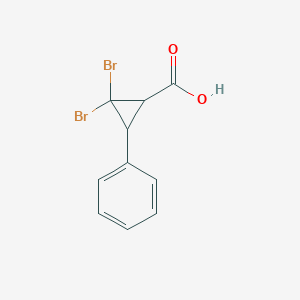
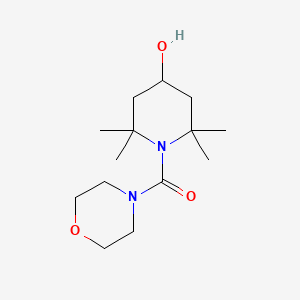
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 4-(dimethylamino)benzoate](/img/structure/B14140632.png)
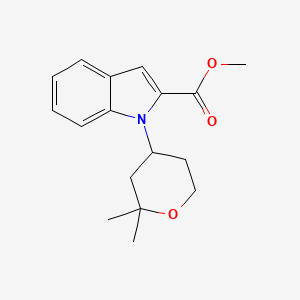

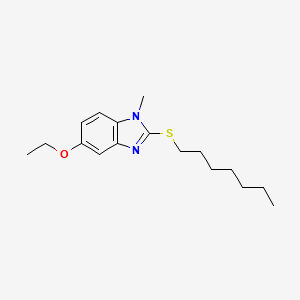
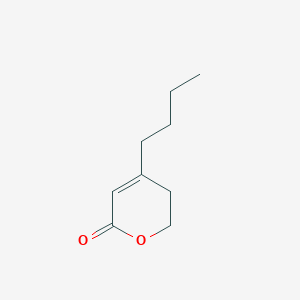
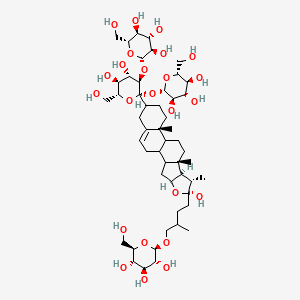
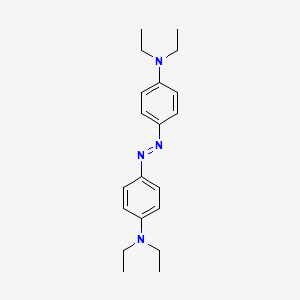
![(Z)-4-(morpholinosulfonyl)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14140676.png)
![2-chloro-4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B14140677.png)
